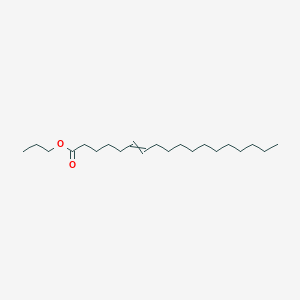
Propyl octadec-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl octadec-6-enoate: is an organic compound with the molecular formula C21H40O2 . It is an ester formed from the reaction of propanol and octadec-6-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl octadec-6-enoate can be synthesized through the esterification reaction between propanol and octadec-6-enoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of heterogeneous catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Propyl octadec-6-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the octadec-6-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for epoxidation or dihydroxylation, respectively.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Different esters or amides.
Scientific Research Applications
Propyl octadec-6-enoate has several applications in scientific research, including:
Chemistry: Used as a reactant or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used as a lubricant, plasticizer, or surfactant in various industrial applications.
Mechanism of Action
The mechanism of action of propyl octadec-6-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release propanol and octadec-6-enoic acid, which may interact with cellular components. The double bond in the octadec-6-enoate moiety can participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Petroselinic acid: An unsaturated fatty acid with a similar structure to octadec-6-enoic acid.
Ethyl oleate: An ester formed from ethanol and oleic acid, similar in structure to propyl octadec-6-enoate.
Comparison: this compound is unique due to its specific ester linkage and the presence of a double bond in the octadec-6-enoate moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
37826-29-2 |
|---|---|
Molecular Formula |
C21H40O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
propyl octadec-6-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h14-15H,3-13,16-20H2,1-2H3 |
InChI Key |
OEABVNYYOCGDNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















